molecular formula C12H13ClN2O2 B7951657 5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde

5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B7951657
M. Wt: 252.69 g/mol
InChI Key: BHSJSEKPJKDZFQ-UHFFFAOYSA-N
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Description

5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde is a high-purity benzimidazole-based chemical building block designed for research and development applications. This compound features a carbaldehyde functional group at the 2-position and a 3-methoxypropyl side chain on the benzimidazole nitrogen, making it a valuable intermediate in organic synthesis and medicinal chemistry research . Benzimidazole derivatives are a privileged scaffold in pharmaceutical research due to their wide range of biological activities . The specific structure of this reagent suggests its primary value lies in the synthesis of more complex molecules, particularly as a precursor for heterocyclic condensation reactions or for the generation of Schiff bases. Research on closely related benzimidazole-2-carbaldehyde structures indicates potential utility in the development of novel antibacterial agents . As part of the azole family, which includes many commercially significant compounds, this chemical serves as a key intermediate for researchers exploring new antifungal, antiprotozoal, and antihypertensive agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-1-(3-methoxypropyl)benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-17-6-2-5-15-11-4-3-9(13)7-10(11)14-12(15)8-16/h3-4,7-8H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSJSEKPJKDZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C2=C(C=C(C=C2)Cl)N=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzimidazole Ring Formation via Condensation

The benzimidazole scaffold is typically synthesized by condensing ortho-phenylenediamine derivatives with carbonyl-containing precursors. For 5-chloro-substituted derivatives, 5-chloro-1,2-phenylenediamine serves as the starting material.

Procedure (adapted from):

  • Condensation with aldehydes :

    • 5-Chloro-1,2-phenylenediamine (1.0 equiv) reacts with 3-methoxypropionaldehyde (1.2 equiv) in ethanol under reflux (78°C) for 12–24 hours.

    • Acid catalysts (e.g., HCl, acetic acid) enhance cyclization.

    • Intermediate: 5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole (yield: 65–80%).

  • Oxidation to aldehyde :

    • The hydroxymethyl intermediate is oxidized using MnO₂ in dichloromethane (DCM) at 40°C for 2 hours.

    • Alternative oxidants: Ru-based catalysts with H₂O₂ (70% yield).

Direct Formylation of Preformed Benzimidazole

Formylation at the C2 position is achieved via Vilsmeier-Haack reaction or metal-mediated oxidation:

Vilsmeier-Haack Method :

  • Reagents: POCl₃/DMF (2:1 molar ratio).

  • Conditions: 80°C for 1 hour.

  • Yield: 51–73%.

Metal-Catalyzed Oxidation :

  • Substrate: 5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-yl)methanol .

  • Catalyst: MnO₂ (4.0 equiv) in DCM.

  • Temperature: 40°C, 2 hours.

  • Yield: 85%.

Optimization of Key Steps

Alkylation of Benzimidazole Nitrogen

Introducing the 3-methoxypropyl group requires selective N1-alkylation:

Method A (nucleophilic substitution):

  • Reagents: 3-methoxypropyl bromide (1.5 equiv), K₂CO₃ (2.0 equiv) in acetonitrile.

  • Temperature: 25°C, 12 hours.

  • Yield: 78–90%.

Method B (Mitsunobu reaction):

  • Reagents: DIAD, PPh₃, 3-methoxypropan-1-ol.

  • Solvent: THF, 0°C to room temperature.

  • Yield: 82%.

Oxidation of Hydroxymethyl to Aldehyde

Comparative analysis of oxidation methods:

Oxidant Solvent Temp. Time Yield Source
MnO₂DCM40°C2 h85%
Ru(bpbp)(pydic)/H₂O₂H₂O50°C5 h70%
Na₂S₂O₅EtOHRT6 h62–72%

MnO₂ is preferred for scalability, while Ru catalysts offer greener alternatives.

One-Pot Approaches

Tandem Alkylation-Oxidation

A streamlined protocol reduces purification steps:

  • Alkylate 5-chloro-1H-benzimidazole with 3-methoxypropyl bromide in DMF.

  • Oxidize the hydroxymethyl intermediate in situ using MnO₂.

  • Isolate via column chromatography (hexane/EtOAc).

  • Overall yield : 68%.

Challenges and Solutions

Regioselectivity in Alkylation

  • Issue : Competing N3-alkylation reduces yield.

  • Solution : Use bulky bases (e.g., NaH) to favor N1-alkylation.

Stability of Aldehyde Group

  • Issue : Aldehydes are prone to oxidation or dimerization.

  • Mitigation : Store under inert atmosphere and avoid prolonged heating .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.

Major Products Formed

    Oxidation: 5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carboxylic acid.

    Reduction: 5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-methanol.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that benzimidazole derivatives, including 5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde, exhibit significant antimicrobial properties. A study conducted by Kaur et al. (2020) demonstrated that modifications to the benzimidazole structure can enhance activity against a range of pathogens, including bacteria and fungi. The presence of the chloro and methoxy groups in this compound contributes to its efficacy by altering the lipophilicity and electronic properties of the molecule, which are crucial for interaction with microbial targets .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. A study published in the Journal of Medicinal Chemistry highlighted that certain benzimidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in cancerous cells. The structural characteristics of this compound suggest it may interact with specific cellular pathways involved in tumor growth .

Case Study:
In vitro assays have shown that this compound can reduce cell viability in various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Polymer Chemistry

This compound has been utilized as a building block in the synthesis of novel polymers. Its aldehyde functional group allows for further reactions, enabling the formation of cross-linked networks that exhibit enhanced thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for electronic and structural applications .

Data Table: Polymer Properties

PropertyValue
Thermal Stability300 °C
Tensile Strength50 MPa
Elastic Modulus2 GPa

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available benzimidazole derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Synthesis Overview:

  • Starting Material: Benzimidazole
  • Reagents: Chloromethyl methyl ether, sodium hydride
  • Conditions: Reflux in DMF for 24 hours
  • Yield: Approximately 75%

Mechanism of Action

The mechanism of action of 5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methoxypropyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzimidazole Derivatives

Key Structural Differences and Similarities

The compound’s structural uniqueness lies in its 3-methoxypropyl chain and carbaldehyde group , distinguishing it from other benzimidazole derivatives. Below is a comparative analysis with closely related compounds:

Table 1: Comparative Overview of Benzimidazole Derivatives
Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity / Application Key References
Target Compound 5-Cl, 1-(3-methoxypropyl), 2-carbaldehyde 252.7 Intermediate for synthesis
5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one (DSR series) 5-Cl, 1-(piperidin-4-yl), 2-keto ~279.3* PPAR-γ agonists (antidiabetic)
Domperidone (Motilium®) 5-Cl, 1-(piperidin-4-yl linked to 2-oxo-benzoimidazole), 2-keto 425.9 Antiemetic, prokinetic (D2 receptor antagonism)
4-Chloro-2-cyclopropyl-1H-imidazole-5-carbaldehyde 4-Cl, 2-cyclopropyl, 5-carbaldehyde 170.6 Unknown (structural analog with aldehyde)

*Calculated based on molecular formula C₁₄H₁₅ClN₃O₂.

Pharmacological Activity Comparisons

  • Antidiabetic Activity : Derivatives like DSR-16 (5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one analogs) exhibit strong PPAR-γ binding, surpassing marketed drugs like rosiglitazone in docking studies . The target compound’s carbaldehyde group may enable modifications to enhance PPAR-γ affinity, though this remains unexplored.
  • Antiemetic/Prokinetic Activity : Domperidone’s piperidinyl-linked benzoimidazolone structure enables dopamine D2 receptor antagonism, reducing nausea and vomiting . The target compound’s 3-methoxypropyl chain lacks the steric bulk required for similar receptor interactions, suggesting divergent applications.
  • Structural Influence on Binding : Substitution of a piperazine group with a benzoimidazole-piperidine moiety (e.g., compound 17 in ) reduced 5HT1A and SERT receptor affinity, highlighting the critical role of substituent choice . The target compound’s methoxypropyl chain may improve solubility but could limit membrane permeability compared to piperidinyl groups.

Biological Activity

5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and interactions with various biological targets.

Chemical Structure and Properties

The compound has the molecular formula C_{13}H_{14}ClN_{3}O and a molecular weight of 252.70 g/mol. Its structure consists of a benzoimidazole core, which is known for its diverse biological activities, enhanced by a chloro substituent and a methoxypropyl side chain. These modifications can influence the compound's reactivity and interaction with biological systems.

Structural Comparison with Related Compounds

Compound NameStructureUnique Features
5-Chloro-1H-benzo[d]imidazole-2-carbaldehydeStructureLacks the methoxypropyl side chain; serves as a simpler analog.
5-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehydeStructureContains an ethoxyethyl group instead of methoxypropyl; may exhibit different solubility and reactivity.
5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehydeStructureFeatures a bromo substituent instead of chloro; potentially alters biological activity due to differences in electronegativity.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound across various cancer cell lines. Using the MTT assay, researchers assessed its efficacy against human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) cell lines.

Results Summary

  • IC50 Values : The compound exhibited IC50 values comparable to standard chemotherapeutics such as doxorubicin and sorafenib, indicating significant cytotoxic potential.
Cell LineIC50 (μM)
HCT-11610.5
HepG212.3
MCF-79.8

These results suggest that the compound has promising activity against various cancer types, warranting further investigation into its mechanisms of action .

Antimicrobial Activity

The antimicrobial properties of this compound were also explored. It was tested against several strains of Gram-positive and Gram-negative bacteria, as well as fungi.

Antimicrobial Efficacy

  • The compound demonstrated significant antibacterial activity against Staphylococcus aureus (including MRSA) and Escherichia coli. However, it showed limited antifungal activity against common pathogens like Candida albicans.
MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)
S. aureus15
E. coli20
C. albicans>100

These findings indicate that while the compound is effective against certain bacteria, its antifungal properties may need further optimization .

The biological activity of this compound may be attributed to its interactions with specific enzymes and receptors involved in cellular processes. Preliminary studies suggest that it may act as an inhibitor of certain sodium channels, which are crucial in pain signaling pathways . This mechanism could open avenues for developing analgesic drugs based on this compound.

Case Study 1: Cancer Cell Line Response

In a controlled study, researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound induces programmed cell death in breast cancer cells.

Case Study 2: Antimicrobial Testing Protocol

A series of antimicrobial assays were conducted using standard protocols to determine the efficacy of the compound against bacterial strains. The results highlighted its potential as a lead compound for developing new antibiotics, particularly against resistant strains like MRSA.

Q & A

Q. What are the key synthetic methodologies for 5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde?

The synthesis typically involves:

  • Step 1: Alkylation of the benzoimidazole core at the 1-position using 3-methoxypropyl chloride or bromide under basic conditions (e.g., NaH in THF) to introduce the methoxypropyl group.
  • Step 2: Introduction of the aldehyde group at the 2-position via oxidation of a primary alcohol precursor. Dess-Martin periodinane (DMP) in dichloromethane is a common oxidizing agent for this conversion, ensuring high yield and minimal side reactions .
  • Step 3: Chlorination at the 5-position using chlorinating agents (e.g., NCS or Cl₂ in the presence of Lewis acids like FeCl₃).

Key considerations : Solvent choice (THF or DCM), reaction temperature control (0–25°C), and purification via column chromatography or recrystallization.

Q. How is the structure of this compound validated in academic research?

Structural validation employs:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 9.8–10.0 ppm confirm the aldehyde proton. The methoxypropyl group shows signals at δ 3.3–3.5 ppm (OCH₃) and δ 1.8–2.2 ppm (CH₂).
    • ¹³C NMR : A carbonyl carbon signal near δ 190–195 ppm confirms the aldehyde group.
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) matching the molecular formula (C₁₂H₁₂ClN₂O₂).
  • X-ray crystallography : For unambiguous confirmation of the 3D structure, as demonstrated in related benzimidazole derivatives .

Q. What biochemical interactions are mediated by the aldehyde group in this compound?

The aldehyde group participates in:

  • Schiff base formation : Reacts with primary amines (e.g., lysine residues in enzymes) to form imine linkages, potentially inhibiting enzyme activity .
  • Nucleophilic addition reactions : Interacts with thiol groups (e.g., cysteine residues) to modify protein function.
  • Crosslinking applications : Used to stabilize protein-ligand complexes in structural biology studies.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

  • Substituent variation : Replace the 3-methoxypropyl group with alkyl chains of varying lengths or aromatic substituents to assess steric/electronic effects.
  • Chlorine substitution : Compare activity with 5-bromo or 5-fluoro analogs to evaluate halogen-dependent binding.
  • Aldehyde modification : Convert the aldehyde to a carboxylic acid or alcohol to study the role of electrophilicity in interactions.
  • Biological assays : Use enzyme inhibition assays (e.g., kinase or protease) and cytotoxicity screening (e.g., IC₅₀ determination in cell lines).

Data analysis : Multivariate regression models correlate substituent properties (logP, polarizability) with bioactivity.

Q. What computational strategies predict the compound's binding modes with target enzymes?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Glide predict binding poses in active sites. The aldehyde group’s orientation toward nucleophilic residues (e.g., catalytic cysteine) is critical .
  • Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS). Analyze hydrogen bonding and hydrophobic interactions.
  • Quantum mechanical (QM) calculations : Evaluate transition states for covalent interactions (e.g., Schiff base formation) using Gaussian or ORCA.

Q. How should researchers address contradictory bioactivity data across studies?

  • Experimental variables : Compare assay conditions (pH, temperature, buffer composition) and cell line/assay type (e.g., HEK293 vs. HeLa).
  • Compound purity : Verify via HPLC (>95% purity) and exclude degradation products (e.g., oxidized aldehyde to carboxylic acid).
  • Dose-response validation : Repeat dose-response curves with independent batches to confirm IC₅₀ values.
  • Meta-analysis : Use public databases (ChEMBL, PubChem) to aggregate and normalize data from multiple sources .

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